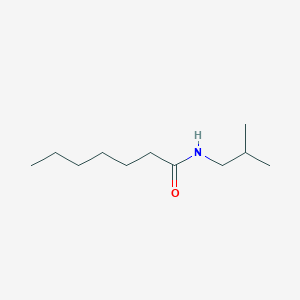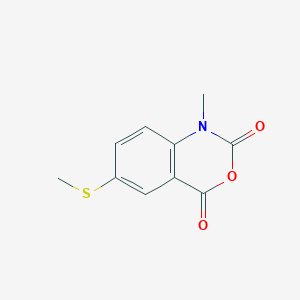
Heptanamide, N-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanamide, N-(2-methylpropyl)- is an organic compound belonging to the class of fatty amides It is characterized by the presence of a heptanamide backbone with an N-(2-methylpropyl) substituent
Vorbereitungsmethoden
Heptanamide, N-(2-methylpropyl)- can be synthesized through an acylation reaction. A common preparation method involves reacting heptanoic acid with an amine in the presence of an acid catalyst under suitable conditions . This reaction typically requires controlled temperature and pressure to ensure optimal yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous processing to achieve higher efficiency and consistency.
Analyse Chemischer Reaktionen
Heptanamide, N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert heptanamide, N-(2-methylpropyl)- to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Heptanamide, N-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and functionalized carboxylic acids.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: Heptanamide, N-(2-methylpropyl)- is used in the production of coatings, paints, resins, and plastics due to its chemical stability and solubility properties
Wirkmechanismus
The mechanism of action of heptanamide, N-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it can catalyze the conversion of limonene-1,2-epoxide to limonene-1,2-diol, indicating its role in enzymatic reactions . The compound’s effects are mediated through its binding to target enzymes or receptors, leading to subsequent biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Heptanamide, N-(2-methylpropyl)- can be compared with other fatty amides, such as:
Formamide (Methanamide): A simpler amide with a single carbon atom, known for its high solubility in water.
Acetamide (Ethanamide): Contains two carbon atoms and is commonly used as a solvent and plasticizer.
Propionamide (Propanamide): With three carbon atoms, it is used in the synthesis of pharmaceuticals and agrochemicals.
What sets heptanamide, N-(2-methylpropyl)- apart is its longer carbon chain and the presence of the N-(2-methylpropyl) substituent, which imparts unique chemical and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
142521-04-8 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N-(2-methylpropyl)heptanamide |
InChI |
InChI=1S/C11H23NO/c1-4-5-6-7-8-11(13)12-9-10(2)3/h10H,4-9H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
DYQCYTHCHNSRBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
![2-[(Propan-2-yl)oxy]cyclopentan-1-ol](/img/structure/B15161711.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)

![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)

![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
